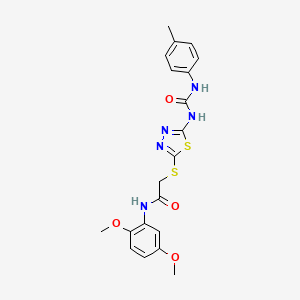

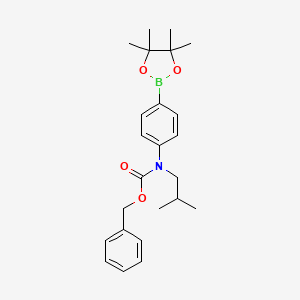

6-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "6-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one" is a chemical structure that appears to be related to a class of compounds with significant biological activity. The related compounds have been studied for their potential as progesterone receptor antagonists and benzodiazepine receptor ligands, indicating a possible interest in this compound for pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds, such as 6-aryl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones, has been reported to involve the creation of potent and selective progesterone receptor antagonists. These compounds have been synthesized and tested for their activity, showing good selectivity for the progesterone receptor over other steroid receptors. The synthesis process likely involves multiple steps, including the formation of the benzoxazinone core and subsequent functionalization at the 6-position with various aryl groups .

Molecular Structure Analysis

The molecular structure of related benzoxazinones and triazolophthalazines suggests that the presence of specific substituents at key positions on the core structure is crucial for biological activity. For instance, the 6-aryl group in benzoxazinones and the alkylamino group in triazolophthalazines are important for their activity as progesterone receptor antagonists and benzodiazepine receptor ligands, respectively . The core structures of these compounds are likely to influence their binding affinity and selectivity towards their respective targets.

Chemical Reactions Analysis

The behavior of related compounds, such as 6,8-dibromo-3,1-benzoxazin-4-ones, in chemical reactions has been studied. These compounds exhibit unusual cleavage reactions when reacted with o-phenylenediamine and anthranilic acid, leading to a mixture of products depending on the reaction conditions. This suggests that the compound may also undergo interesting and potentially useful chemical transformations that could be exploited for the synthesis of new derivatives with varied biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of related compounds can provide some insights. For example, the solubility, melting points, and stability of these compounds are likely to be influenced by their specific functional groups and overall molecular structure. The oral activity of some benzoxazinones suggests that the compound may also possess favorable pharmacokinetic properties .

科学的研究の応用

Synthesis and Application in Antimicrobial and Antioxidant Studies

Synthesis of Benzoxazinyl Pyrazolone Arylidenes :The compound 6-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one has been utilized in the synthesis of benzoxazinyl pyrazolone arylidenes, demonstrating potent antimicrobial and antioxidant properties. This synthesis involves multiple steps, starting from the key compound and proceeding through hydrazide formation and condensation with different aromatic aldehydes under Knoevengel condensation. The synthesized compounds have been confirmed through various spectral analyses and subjected to in vitro antimicrobial and antioxidant studies (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Synthesis of Benzoxazinyl Derivatives for Pharmacological Studies :In another study, a series of new 6-(1,2-dihydro-1-oxo-phthalazin-4-yl)-2H-1,4-benzoxazin-3-(4H)-ones were prepared, highlighting the significance of the benzoxazine and benzothiazine ring systems due to their pharmacological activities, including diuretic, muscle relaxant, anthelmintic, anti-inflammatory, and cardiotonic effects. The synthesis involved Friedel-Crafts reaction and the cyclization of ketobenzoic acid with hydrazine hydrate (Chowdary, Prashant, Rao, & Krishnan, 2000).

Synthesis and Evaluation of Antibacterial Activity

Antibacterial Activity of 1,4-Benzoxazine Analogues :A study focused on synthesizing and evaluating the antibacterial activity of 1,4-benzoxazine analogues, starting from compounds like 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetic acid and proceeding through the synthesis of Mannich bases. These compounds displayed significant activity against various bacterial strains, showcasing the potential of such compounds in antibacterial applications (Kadian, Maste, & Bhat, 2012).

特性

IUPAC Name |

6-(3-methyl-4-oxophthalazin-1-yl)-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c1-20-17(22)12-5-3-2-4-11(12)16(19-20)10-6-7-14-13(8-10)18-15(21)9-23-14/h2-8H,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEZWJXFLJJOCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC4=C(C=C3)OCC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3016076.png)

![4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3016079.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3016080.png)

![3-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide](/img/structure/B3016085.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B3016086.png)

![4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3016093.png)

![1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3016098.png)